molecular formula C14H9F6N3O2S B11509503 Benzamide, N-(5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-3-trifluoromethyl-

Benzamide, N-(5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-3-trifluoromethyl-

Cat. No.: B11509503
M. Wt: 397.30 g/mol
InChI Key: DMRATLRBZVDGBY-UHFFFAOYSA-N
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Description

N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound featuring both trifluoromethyl and imidazo[2,1-b][1,3]thiazole groups. The presence of trifluoromethyl groups imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE typically involves multi-step organic reactions. . The final step involves the coupling of the benzamide moiety under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled environments to facilitate the trifluoromethylation process .

Chemical Reactions Analysis

Types of Reactions

N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to certain receptors, leading to its biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzamides: Compounds with similar trifluoromethyl groups but different core structures.

    Imidazo[2,1-b][1,3]thiazoles: Compounds with the same core structure but different substituents.

Uniqueness

N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-3-(TRIFLUOROMETHYL)BENZAMIDE is unique due to the combination of trifluoromethyl groups and the imidazo[2,1-b][1,3]thiazole core, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H9F6N3O2S

Molecular Weight

397.30 g/mol

IUPAC Name

N-[5-oxo-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H9F6N3O2S/c15-13(16,17)8-3-1-2-7(6-8)9(24)21-12(14(18,19)20)10(25)23-4-5-26-11(23)22-12/h1-3,6H,4-5H2,(H,21,24)

InChI Key

DMRATLRBZVDGBY-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(C(=O)N21)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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